molecular formula C6H10ClNO2 B1405022 6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride CAS No. 1408075-04-6

6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride

Cat. No.: B1405022
CAS No.: 1408075-04-6
M. Wt: 163.6 g/mol
InChI Key: LHNDCBCELVJGCU-UHFFFAOYSA-N
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Description

6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride ( 1427356-24-8) is a bicyclic heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of a wide family of tropane alkaloids known for their diverse biological activities . The incorporation of an oxygen atom into this classic structure alters its electronic properties and binding characteristics, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers utilize this scaffold in the enantioselective construction of complex molecules aimed at exploring new therapeutic avenues . As a ketone derivative, it provides a reactive handle for further chemical modifications, allowing for the synthesis of a wide array of analogs. This product is offered for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-6-4-1-7-2-5(6)9-3-4;/h4-5,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNDCBCELVJGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(C2=O)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408075-04-6
Record name 6-Oxa-3-azabicyclo[3.2.1]octan-8-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408075-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Reactions Analysis

6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride undergoes various types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride is employed in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: It is utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogues, emphasizing variations in heteroatom positioning, substituents, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
6-Oxa-3-azabicyclo[3.2.1]octan-8-one HCl 1427356-24-8 C₆H₈ClNO₂ 161.59 Oxa (O) at position 6, aza (N) at 3, ketone at 8, no additional substituents
8-Oxa-3-azabicyclo[3.2.1]octane HCl 54745-74-3 C₆H₁₀ClNO 149.62 Oxa at position 8, aza at 3; lacks ketone group
3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one HCl 5202 (Supplier ID) C₁₃H₁₄ClNO₂ 259.71 Benzyl substituent on N at position 3
3-Methyl-3-azabicyclo[3.2.1]octan-8-one HCl N/A C₈H₁₂ClNO 181.64 Methyl group on N at position 3; lacks oxa group
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine diHCl 2775928 C₈H₁₈Cl₂N₂ 217.15 Methyl on N at 8, amine at position 3; lacks ketone

Key Observations :

  • Heteroatom Positioning : Moving the oxa group from position 6 (target compound) to 8 (CAS 54745-74-3) reduces molecular weight by ~12 g/mol and eliminates the ketone, altering reactivity .
  • Substituent Effects : Benzyl or methyl groups on nitrogen (e.g., 3-benzyl or 3-methyl derivatives) increase steric bulk and hydrophobicity, impacting solubility and bioavailability .
  • Functional Groups : The ketone at position 8 in the target compound enhances electrophilicity, making it a reactive site for nucleophilic additions or reductions .

Physicochemical and Commercial Comparison

Compound Name Purity (%) Price (500mg) Key Suppliers Applications
6-Oxa-3-azabicyclo[3.2.1]octan-8-one HCl 97 ¥2,428.00 Shanghai Xianghui PharmaTech Pharmaceutical intermediates
8-Oxa-3-azabicyclo[3.2.1]octane HCl 97 €1,348.00 Thermo Scientific Organic synthesis, agrochemicals
3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one HCl 97 €3,838.00 CymitQuimica Drug discovery scaffolds
3-Methyl-3-azabicyclo[3.2.1]octan-8-one HCl Discontinued N/A CymitQuimica Discontinued due to niche demand

Insights :

  • The target compound is priced higher than 8-oxa derivatives, likely due to the synthetic complexity of introducing a ketone .
  • 3-Benzyl derivatives are costlier, reflecting their utility in medicinal chemistry for structure-activity relationship (SAR) studies .

Biological Activity

6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride is a bicyclic compound characterized by the presence of both oxygen and nitrogen heteroatoms in its structure. This compound is primarily recognized as an intermediate in the synthesis of tropane alkaloids, which are known for their diverse biological activities, including analgesic and anticholinergic properties. The compound's unique structure suggests significant potential for medicinal chemistry applications, particularly in drug development.

The molecular formula of this compound is C6H10ClNO2C_6H_{10}ClNO_2, with a molecular weight of approximately 163.6 g/mol. Its structural characteristics contribute to its reactivity and biological activity.

The biological activity of this compound can be attributed to its role as a precursor in the synthesis of tropane alkaloids, which interact with various neurotransmitter systems in the body:

  • Mu Opioid Receptor Antagonism : Compounds derived from this bicyclic structure have been shown to exhibit antagonistic properties at mu opioid receptors, which are crucial for mediating pain and gastrointestinal function .
  • Cholinesterase Inhibition : Studies indicate that derivatives of this compound can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that break down acetylcholine, thereby enhancing cholinergic signaling.

Biological Activity Overview

The biological activities associated with this compound are summarized in the following table:

Biological Activity Mechanism Potential Applications
Mu Opioid Receptor AntagonismBlocks mu opioid receptors, reducing opioid side effectsTreatment of opioid-induced bowel dysfunction
Cholinesterase InhibitionInhibits enzymes that degrade acetylcholinePotential treatment for neurodegenerative diseases
Tropane Alkaloid SynthesisServes as a precursor for various alkaloidsDevelopment of new analgesics and anticholinergics

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of compounds related to this compound:

  • Mu Opioid Receptor Studies : Research has demonstrated that specific derivatives exhibit significant binding affinity to mu opioid receptors in vitro, suggesting their potential use in managing conditions like postoperative ileus without central nervous system side effects .
  • Neurodegenerative Disease Models : In animal models, compounds derived from this bicyclic structure showed promise in enhancing cognitive function by prolonging acetylcholine signaling through cholinesterase inhibition.
  • Tropane Alkaloid Applications : The synthesis of tropane alkaloids using this compound has been investigated for developing novel analgesics with reduced side effects compared to traditional opioids.

Q & A

Q. How can researchers validate the compound’s role as a synthetic intermediate for complex heterocycles?

  • Methodology : Demonstrate ring-opening reactions with nucleophiles (e.g., Grignard reagents) to form pyrrolidine derivatives. Monitor by TLC and characterize products via FT-IR (C=O stretch at ~1700 cm⁻¹ disappearance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride
Reactant of Route 2
6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride

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